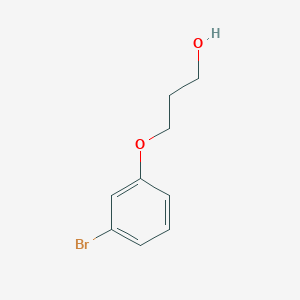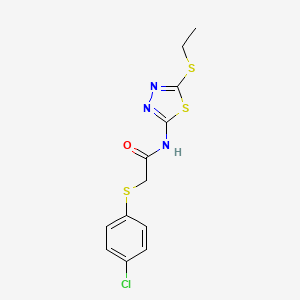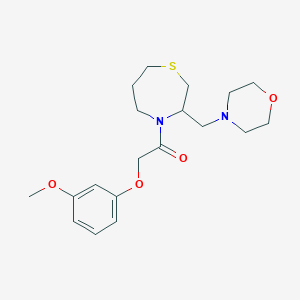
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine, also known as 4-Methyl-Methamphetamine (4-MMA), is a chemical compound that belongs to the amphetamine family. It is a synthetic chemical that has been used in scientific research to understand the mechanism of action and physiological effects of amphetamines.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine has been used in scientific research to study the mechanism of action of amphetamines. It has been used as a reference compound to compare the effects of other amphetamine derivatives. It has also been used in studies to understand the biochemical and physiological effects of amphetamines on the central nervous system.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine is similar to other amphetamines. It works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and euphoria. The increased release of these neurotransmitters also leads to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine has been shown to have similar biochemical and physiological effects as other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal, alertness, and euphoria. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine has been used in scientific research as a reference compound to compare the effects of other amphetamine derivatives. It has also been used in studies to understand the biochemical and physiological effects of amphetamines on the central nervous system. However, there are limitations to using 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine in lab experiments. It is a synthetic compound that does not occur naturally in the body, which limits its relevance to understanding the effects of naturally occurring amphetamines. Additionally, the use of 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine in lab experiments can be expensive and time-consuming.
Orientations Futures
There are several future directions for research on 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine. One area of research could focus on understanding the long-term effects of prolonged use of the compound on the central nervous system. Another area of research could focus on developing new amphetamine derivatives with fewer side effects and a lower potential for addiction. Additionally, research could focus on developing new methods for synthesizing 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine that are more cost-effective and efficient.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-2-nitropropene. The nitropropene is then reduced to 4-methylamphetamine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of 4-methylamphetamine with morpholine to form 1-(4-Methylphenyl)-2-morpholin-4-ylethanamine.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-2-4-12(5-3-11)13(14)10-15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETYVKDLLURZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-morpholin-4-ylethanamine | |
CAS RN |
869634-10-6 |
Source


|
| Record name | 1-(4-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-1-(3-Methylcyclohexyl)ethyl]prop-2-enamide](/img/structure/B2461196.png)
![3-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2461197.png)





![3-(2-ethoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461204.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2461211.png)
![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2461213.png)
![1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2461215.png)